molecular formula C10H8IN B13656215 8-Iodo-3-methylisoquinoline

8-Iodo-3-methylisoquinoline

Cat. No.: B13656215
M. Wt: 269.08 g/mol
InChI Key: UKROIDNNYYMWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Iodo-3-methylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure. The presence of an iodine atom at the 8th position and a methyl group at the 3rd position makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

The synthesis of 8-Iodo-3-methylisoquinoline can be achieved through several methods:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

8-Iodo-3-methylisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 8-Iodo-3-methylisoquinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

8-Iodo-3-methylisoquinoline can be compared with other isoquinoline derivatives, such as:

The presence of the iodine atom at the 8th position in this compound makes it unique and potentially more versatile in various chemical reactions and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry. Its derivatives have shown promise in biological and medicinal research, highlighting its importance in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C10H8IN

Molecular Weight

269.08 g/mol

IUPAC Name

8-iodo-3-methylisoquinoline

InChI

InChI=1S/C10H8IN/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,1H3

InChI Key

UKROIDNNYYMWBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)C(=CC=C2)I

Origin of Product

United States

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